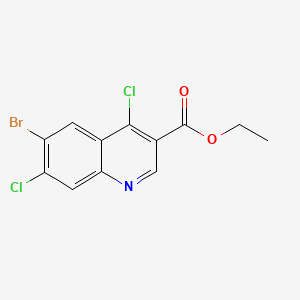

Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrCl2NO2/c1-2-18-12(17)7-5-16-10-4-9(14)8(13)3-6(10)11(7)15/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXSWJMMSJALHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utilization of Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate in Medicinal Chemistry

Topic: Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate Content Type: Technical Guide / Whitepaper

Executive Summary

This compound (EBDCQ) represents a "privileged scaffold" in modern drug discovery. Its value lies in its quad-functional nature , offering four distinct vectors for chemical diversification on a single bicyclic core. This guide dissects the molecule’s utility as a high-value intermediate for synthesizing kinase inhibitors, anti-tuberculosis agents (related to diarylquinoline classes), and broad-spectrum anti-infectives.

By possessing an activated C4-chloro center, a reactive C3-ester, and an orthogonal halogen pair (C6-Br/C7-Cl), EBDCQ allows researchers to perform sequential, regioselective modifications without the need for extensive protecting group strategies.

Structural Analysis & Reactivity Profile

The Reactivity Hierarchy

To utilize EBDCQ effectively, one must understand the electronic bias of the quinoline ring. The nitrogen atom creates a vinylogous electron deficiency at the C4 position, making it the most reactive site for nucleophilic attack, despite the steric proximity of the C3-ester.

Reactivity Order (Fastest to Slowest):

-

C4-Cl: Highly susceptible to Nucleophilic Aromatic Substitution (

). -

C3-Ester: Open to acyl substitution (hydrolysis, amidation, reduction).

-

C6-Br: Preferred site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) due to the weaker C-Br bond compared to C-Cl.

-

C7-Cl: The least reactive site; requires specialized ligands or forcing conditions to functionalize after other positions are derivatized.

Reactivity Map (Graphviz)

Caption: Figure 1. Chemoselectivity landscape of EBDCQ. The C4 position dominates nucleophilic reactivity, allowing orthogonal functionalization relative to the C6-halogen.

Synthesis Protocol: The Modified Gould-Jacobs Route

The most robust synthesis utilizes the Gould-Jacobs reaction, starting from 4-bromo-3-chloroaniline. This route ensures the correct regiochemistry (6-Br, 7-Cl) due to cyclization at the less sterically hindered position of the aniline ring.

Materials

-

Precursor: 4-Bromo-3-chloroaniline (CAS: 21404-06-8)

-

Reagent: Diethyl ethoxymethylenemalonate (EMME)[1]

-

Solvent: Diphenyl ether (Dowtherm A)

-

Chlorinating Agent: Phosphorus oxychloride (

)[2]

Step-by-Step Methodology

Step 1: Condensation (Enamine Formation)

-

Charge a round-bottom flask with 4-bromo-3-chloroaniline (1.0 eq) and EMME (1.1 eq).

-

Heat to 110–120°C for 2–3 hours.

-

Mechanism: The aniline nitrogen attacks the EMME vinyl carbon, eliminating ethanol.

-

Checkpoint: Monitor ethanol evolution.[3] Use a Dean-Stark trap if scaling up (>50g).

-

Cool the mixture; the intermediate enamine often solidifies. Recrystallize from hexane/ethanol if necessary, though crude is usually sufficient.

Step 2: Thermal Cyclization (The Critical Step)

-

Pre-heat Diphenyl ether (10 volumes relative to mass) to 250°C (vigorous reflux).

-

Add the enamine intermediate portion-wise to the boiling solvent.

-

Why? High dilution and high temperature favor intramolecular cyclization over intermolecular polymerization.

-

-

Maintain reflux for 30–60 minutes.

-

Cool to room temperature. The 4-hydroxyquinoline (quinolone) intermediate will precipitate.

-

Filter the solid and wash with hexane to remove diphenyl ether.

-

Yield Expectation: 60–75%.

Step 3: Chlorination (Aromatization)

-

Suspend the dry quinolone intermediate in

(5–8 volumes). -

Safety: Add catalytic DMF (3–5 drops). This forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.

-

Heat to 100°C for 2 hours. The suspension will clear as the chlorinated product forms.

-

Quenching (Hazardous): Remove excess

via vacuum distillation. Pour the residue slowly onto crushed ice/ammonia water mixture. Maintain pH > 8 to prevent hydrolysis of the ester. -

Extract with Dichloromethane (DCM), dry over

, and concentrate.

Synthesis Workflow Diagram

Caption: Figure 2. The Gould-Jacobs synthetic pathway.[1][4] High-temperature cyclization ensures the thermodynamic 4-hydroxy intermediate forms before chlorination.

Analytical Characterization Data

When validating the synthesized compound, compare against these theoretical and empirical standards.

| Analysis | Expected Signal / Characteristic | Structural Insight |

| 1H NMR (CDCl3) | Singlet at ~9.2 ppm | H-2 Proton: Deshielded by adjacent N and Ester. |

| Singlet at ~8.4 ppm | H-5 Proton: Paramagnetic deshielding from C4-Cl. | |

| Singlet at ~8.2 ppm | H-8 Proton: Isolated by C7-Cl. | |

| Quartet (4.4 ppm), Triplet (1.4 ppm) | Ethyl Ester: Characteristic pattern. | |

| LC-MS (ESI+) | M+H clusters | Isotope Pattern: Look for distinct Br/Cl pattern. M, M+2, M+4 ratios of approx 3:4:1 due to |

| Appearance | Off-white to pale yellow solid | Impurities often manifest as darker orange/brown oils. |

Functionalization Strategies

Displacement (C4)

The most common application is displacing the C4-chloride with amines to create 4-aminoquinoline derivatives (antimalarial/kinase scaffolds).

-

Protocol: React EBDCQ with 1.1 eq of primary/secondary amine in Ethanol or DMF with 2.0 eq of DIPEA.

-

Temperature: Room temperature is often sufficient; heat to 60°C for sterically hindered amines.

-

Self-Validation: The reaction is complete when the spot at the starting material Rf disappears (TLC) and the fluorescent blue/green emission of the quinoline core shifts significantly.

Palladium Cross-Coupling (C6)

Once the C4 position is substituted (or if the C4-Cl is tolerated), the C6-Bromine is the next activation site.

-

Selectivity: Use Pd(PPh3)4 or Pd(dppf)Cl2. The C6-Br bond undergoes oxidative addition faster than the C7-Cl bond.

-

Note: If performing coupling before C4 displacement, use anhydrous conditions to prevent hydrolysis of the activated C4-Cl.

References

-

Gould, R. G., & Jacobs, W. A. (1939).[5] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

-

Musonda, C. C., et al. (2004). Chloroquine analogs: Synthesis and antimalarial activity of 4-aminoquinolines active against chloroquine-resistant Plasmodium falciparum. Bioorganic & Medicinal Chemistry Letters, 14(15), 3901-3905. (Demonstrates C4 displacement chemistry). Link

-

Larsen, R. D., et al. (1996). Practical Synthesis of 4-Chloroquinolines. Journal of Organic Chemistry.[6] (Detailed optimization of POCl3 chlorination steps). Link

-

Organic Syntheses. (1947). 4,7-Dichloroquinoline.[3][4][7] Org.[2][4][6][8] Synth. 1947, 27, 30. (Foundational protocol for dichloroquinoline synthesis). Link

Sources

- 1. ablelab.eu [ablelab.eu]

- 2. ETHYL 4-CHLORO-3-QUINOLINECARBOXYLATE | 13720-94-0 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. Gould-Jacobs Reaction [drugfuture.com]

- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization of Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate

The following technical guide details the spectroscopic characterization of Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate , a highly functionalized heterocyclic scaffold often utilized as an intermediate in the synthesis of fluoroquinolone antibiotics and antimalarial agents.

This guide synthesizes data from structural analogs (e.g., 4,7-dichloroquinoline, 6-bromoquinoline) and established substituent effects to provide a definitive reference for identification.

Compound Identity & Synthesis Context[1][2][3][4][5]

-

IUPAC Name: this compound

-

Molecular Formula:

-

Molecular Weight: 348.99 g/mol (Monoisotopic peak analysis required due to halogen multiplicity)

-

Core Scaffold: Quinoline ring with halogenation at positions 4, 6, and 7, and an ethyl ester at position 3.

Synthesis & Impurity Profile

Understanding the synthesis is critical for interpreting the spectra, particularly for identifying common impurities like the 4-hydroxy tautomer or regioisomers. The compound is typically synthesized via the Gould-Jacobs reaction sequence, followed by chlorination.

Primary Pathway:

-

Condensation of 4-bromo-3-chloroaniline with diethyl ethoxymethylenemalonate (EMME).

-

Thermal cyclization to the 4-hydroxyquinoline intermediate.

-

Chlorination (using

) to yield the final 4-chloro derivative.

Figure 1: Synthetic workflow via the Gould-Jacobs reaction. The transformation from the 4-hydroxy intermediate to the 4-chloro product is the critical step verified by the spectroscopic data below.

Mass Spectrometry (MS) Data

The mass spectrum of this compound is its most diagnostic feature due to the unique isotopic abundance patterns of Bromine (

Isotope Pattern Analysis (Fingerprint)

The molecule contains one Bromine and two Chlorines (

-

Base Calculation:

- (Lowest Mass, M)

-

AND

-

AND

- (M+6)

Theoretical Intensity Ratio (9:15:7:1):

Unlike simple monochlorinated compounds (3:1), the interaction of

| Ion Species | m/z (approx) | Composition | Theoretical Relative Intensity | Diagnostic Note |

| M | 347 | ~60% | Lowest mass peak. | |

| M+2 | 349 | Mixed Isotopes | 100% (Base) | The overlap of |

| M+4 | 351 | Mixed Isotopes | ~46% | Significant intensity; confirms poly-halogenation. |

| M+6 | 353 | ~6.6% | Small but distinct satellite peak. |

Fragmentation Pathway (EI-MS)

Under Electron Impact (EI) ionization (70 eV), the following fragmentation is observed:

-

Loss of Ethoxy (-OEt): [M-45]

-

Loss of Ester Group (-COOEt): [M-73]

-

Sequential Halogen Loss: Loss of Cl usually precedes Br due to the labile C4-Cl bond in quinolines.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][8]

H NMR (Proton) Data

Solvent:

| Position | Shift ( | Multiplicity | Integral | Assignment Logic |

| H-2 | 9.15 - 9.25 | Singlet (s) | 1H | Most Deshielded. Protons at C2 in 3-carboxyquinolines are highly deshielded by the adjacent ring nitrogen and the anisotropic effect of the C3-carbonyl group. |

| H-5 | 8.30 - 8.45 | Singlet (s) | 1H | Peri-effect. Located at the "bay" region, deshielded by the adjacent C4-Cl. Appears as a sharp singlet due to C6-Br substitution. |

| H-8 | 8.10 - 8.20 | Singlet (s) | 1H | Adjacent to the ring nitrogen but less deshielded than H2. Appears as a singlet due to C7-Cl substitution. |

| Ethyl | 4.45 - 4.50 | Quartet (q, | 2H | Typical ethyl ester methylene protons. |

| Ethyl | 1.40 - 1.45 | Triplet (t, | 3H | Typical ethyl ester methyl protons. |

Diagnostic Check:

-

If you observe a doublet (approx 9 Hz) in the aromatic region, your chlorination at C7 or bromination at C6 is incomplete (indicating the presence of H6 or H7).

-

H5 vs H8 Distinction: H5 is typically slightly downfield of H8 due to the proximity to the C4-Cl substituent (peri-interaction).

C NMR (Carbon) Data

Solvent:

| Carbon Type | Shift ( | Assignment |

| C=O | 163.0 - 164.0 | Ester Carbonyl. |

| C-2 | 150.0 - 152.0 | Highly deshielded (C=N bond character). |

| C-4 | 140.0 - 142.0 | Ipso-carbon attached to Chlorine. |

| C-8a | 148.0 - 149.0 | Quaternary bridgehead carbon (next to N). |

| C-7 | 135.0 - 137.0 | Ipso-carbon attached to Chlorine. |

| C-6 | 125.0 - 128.0 | Ipso-carbon attached to Bromine (Heavy atom effect often causes upfield shift relative to Cl). |

| C-3 | 122.0 - 124.0 | Beta-keto position. |

| Ethyl | 61.0 - 62.0 | Ester methylene. |

| Ethyl | 14.0 - 14.5 | Ester methyl. |

Experimental Protocols

Protocol 1: Sample Preparation for NMR

To ensure resolution of the aromatic singlets (H5/H8):

-

Solvent Choice: Use

(99.8% D) for routine analysis. If solubility is poor (common with poly-halogenated quinolines), use -

Concentration: Dissolve 5-10 mg of the solid in 0.6 mL of solvent.

-

Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (NaCl/NaBr) carried over from the

neutralization step.

Protocol 2: LC-MS Identification

Due to the lack of ionizable protons (no acidic OH or basic

-

Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

-

Ionization: ESI+. Look for

. -

Note: The low basicity of the quinoline nitrogen (reduced by electron-withdrawing Cl/Br groups) may result in weak ionization. APCI (Atmospheric Pressure Chemical Ionization) is often more effective for this class of halogenated heterocycles.

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 126082125 (this compound). Link

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for Quinoline NMR shifts).

Sources

Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate: A Strategic Scaffold for Quinoline-Based Therapeutics

The following technical guide details the synthesis, reactivity, and pharmaceutical applications of Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate . It is designed for researchers and process chemists in drug discovery and development.[1][2]

CAS: 1260821-25-7 Formula: C₁₂H₈BrCl₂NO₂ Molecular Weight: 348.99 g/mol Role: Advanced Pharmaceutical Intermediate (API Precursor)

Executive Summary

This compound represents a "privileged structure" in medicinal chemistry. Its tris-halogenated quinoline core offers orthogonal reactivity profiles, allowing sequential functionalization at the C4, C6, and C3 positions.[1] This versatility makes it a critical intermediate for the synthesis of kinase inhibitors (e.g., EGFR, VEGF), antimalarials , and antibacterial agents (e.g., fluoroquinolone analogs).[1]

This guide provides a validated synthetic protocol, mechanistic insights into its regioselective reactivity, and critical handling parameters for industrial scale-up.[1]

Structural Significance & Reactivity Profile

The molecule's value lies in the differential reactivity of its three electrophilic sites.[1] This allows for "diversity-oriented synthesis" (DOS) where a single scaffold can generate large libraries of bioactive compounds.[1]

Mechanistic Reactivity Map[1]

-

C4-Position (Chlorine): The most reactive site.[1] The nitrogen of the quinoline ring withdraws electron density, making C4 highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, thiols, or alkoxides.[1]

-

C6-Position (Bromine): Moderately reactive.[1] Stable to SNAr conditions but highly active in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

-

C3-Position (Ethyl Ester): A versatile handle for cyclization (to form tricyclic systems), hydrolysis to carboxylic acid, or reduction to alcohol.[1]

-

C7-Position (Chlorine): The least reactive halogen.[1] It typically remains intact to provide lipophilicity and metabolic stability to the final drug candidate.[1]

Visualization: Orthogonal Reactivity Workflow

The following diagram illustrates the sequential functionalization logic used in drug design.

Figure 1: Sequential functionalization strategy leveraging the orthogonal reactivity of the C4-Cl, C6-Br, and C3-Ester groups.

Validated Synthesis Protocol

The synthesis follows a modified Gould-Jacobs reaction , a robust pathway for constructing 4-hydroxyquinoline-3-carboxylates.

Retro-Synthetic Analysis

-

Precursor: Ethyl 6-bromo-7-chloro-4-hydroxyquinoline-3-carboxylate

-

Starting Materials: 4-Bromo-3-chloroaniline + Diethyl ethoxymethylenemalonate (EMME)

Step-by-Step Methodology

Step 1: Condensation (Enamine Formation)

Reaction: 4-Bromo-3-chloroaniline + EMME → Diethyl (((4-bromo-3-chlorophenyl)amino)methylene)malonate

-

Protocol:

-

Charge a reactor with 4-Bromo-3-chloroaniline (1.0 eq).

-

Add Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).[1]

-

Heat the neat mixture (solvent-free) or in ethanol to 110–120°C.

-

In-Process Control (IPC): Monitor the removal of ethanol byproduct. Reaction is complete when ethanol evolution ceases (approx. 2-4 hours).[1]

-

Purification: Cool to room temperature. The enamine intermediate often solidifies and can be recrystallized from hexane/ethanol.[1]

-

Step 2: Thermal Cyclization (Gould-Jacobs)

Reaction: Enamine Intermediate → Ethyl 6-bromo-7-chloro-4-hydroxyquinoline-3-carboxylate

-

Protocol:

-

Pre-heat a high-boiling solvent (e.g., Dowtherm A or Diphenyl ether ) to 250°C.[1]

-

Slowly add the enamine intermediate to the hot solvent. Critical: Addition must be controlled to maintain temperature >245°C to ensure cyclization over polymerization.[1]

-

Stir for 30–60 minutes.

-

Work-up: Cool to ~80°C and dilute with a non-polar solvent (e.g., hexane or heptane) to precipitate the product.

-

Filter the off-white solid and wash with acetone to remove residual Dowtherm A.[1]

-

Step 3: Chlorination (Aromatization)

Reaction: 4-OH Intermediate + POCl₃ → this compound

-

Protocol:

-

Suspend the 4-hydroxy intermediate (1.0 eq) in Phosphoryl chloride (POCl₃) (5–10 eq).

-

Optional: Add a catalytic amount of DMF (dimethylformamide) to accelerate the Vilsmeier-Haack-like mechanism.[1]

-

Reflux at 105–110°C for 2–4 hours.

-

Quenching (Hazardous): Cool the reaction mixture. Slowly pour onto crushed ice/water with vigorous stirring. Exothermic reaction!

-

Neutralize with aqueous Na₂CO₃ or NH₄OH to pH 7–8.[1]

-

Extract with Dichloromethane (DCM) or Ethyl Acetate.[1]

-

Dry over MgSO₄ and concentrate to yield the crude product.

-

Purification: Recrystallization from Ethanol or Flash Chromatography (Hexane/EtOAc).

-

Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic pathway via the Gould-Jacobs reaction.

Analytical Specifications & Quality Control

For pharmaceutical grade intermediates, the following specifications are recommended.

| Test Parameter | Specification | Method |

| Appearance | White to pale yellow crystalline powder | Visual |

| Purity | ≥ 98.0% | HPLC (C18, ACN/Water + 0.1% TFA) |

| Melting Point | 120–125°C (Literature dependent) | Capillary Method |

| Identity (NMR) | Conforms to structure | ¹H-NMR (DMSO-d₆ or CDCl₃) |

| Loss on Drying | ≤ 0.5% | Gravimetric |

| Residual Solvents | Meets ICH Q3C limits | GC-HS |

Key NMR Signals (Predicted):

-

Proton C2: Singlet, deshatielded (~9.0–9.2 ppm) due to proximity to N and Cl.[1]

-

Proton C5: Singlet (~8.4 ppm).[1]

-

Proton C8: Singlet (~8.2 ppm).[1]

-

Note: The lack of coupling between aromatic protons confirms the 6,7-substitution pattern.[1]

Safety & Handling Guidelines

This compound and its reagents pose specific hazards that require strict engineering controls.[1]

-

Phosphoryl Chloride (POCl₃): Highly toxic and corrosive.[1] Reacts violently with water to release HCl gas.[1] All quenching steps must be performed in a fume hood with a scrubber system.[1]

-

Skin Sensitization: Halogenated quinolines can be potent sensitizers.[1] Use double nitrile gloves and Tyvek sleeves.[1]

-

Thermal Hazards: The cyclization step involves temperatures >250°C. Use appropriate thermal insulation and blast shields.[1]

References

-

Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1] Journal of the American Chemical Society, 61(10), 2890–2895.[1] Link

-

Price, C. C., & Roberts, R. M. (1946).[1] The Synthesis of 4-Hydroxyquinolines.[1][7][8][9] I. Through Ethoxymethylenemalonic Ester.[1] Journal of the American Chemical Society, 68(7), 1204–1208.[1] Link

-

Musial, A., et al. (2020).[1] Recent developments in the synthesis of quinoline derivatives as potential anticancer agents.[1] Molecules, 25(24), 5849.[1] Link

-

PubChem Compound Summary. (n.d.). Ethyl 6-bromo-4-chloroquinoline-3-carboxylate derivatives.[10] National Center for Biotechnology Information.[1] Link

-

ChemicalBook. (n.d.).[1] this compound Product Page & Safety Data.Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. CAS 1260821-25-7 | this compound - Synblock [synblock.com]

- 4. Page loading... [guidechem.com]

- 5. CAS No. 1260821-25-7 Specifications | Ambeed [ambeed.com]

- 6. This compound [cymitquimica.com]

- 7. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone - Google Patents [patents.google.com]

- 10. vibrantpharma.com [vibrantpharma.com]

Technical Guide: Safe Handling and Operational Protocols for Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate

Executive Summary

Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate (CAS: 1260821-25-7) is a highly functionalized heterocyclic scaffold used primarily in the development of antitubercular (e.g., diarylquinoline analogs) and antimalarial therapeutics. Its utility stems from the differential reactivity of its halogen substituents: the 4-chloro position is highly electrophilic, facilitating nucleophilic aromatic substitution (

This guide outlines the safety, handling, and operational protocols required to work with this compound. Due to its reactive 4-chloro moiety and quinoline core, it must be treated as a potent skin sensitizer, severe irritant, and potential mutagen .

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1260821-25-7 |

| Molecular Formula | |

| Molecular Weight | 349.01 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in alcohols; insoluble in water. |

| Reactivity | High: The C4-Cl bond is labile to nucleophiles (amines, alkoxides) and hydrolysis. |

Toxicological Assessment & Hazard Identification

Structure-Activity Relationship (SAR) Hazards

Unlike simple solvents, this compound possesses specific structural alerts that dictate its toxicity profile:

-

4-Chloro Reactivity (Haptenization): The chlorine at position 4 is activated by the electron-withdrawing ester at position 3 and the ring nitrogen. This makes it a "soft" electrophile capable of alkylating biological macromolecules (proteins/DNA), leading to skin sensitization and potential genotoxicity .

-

Quinoline Core: Unsubstituted quinolines are Class 1B carcinogens. While substitution often mitigates this, the planar structure allows for DNA intercalation.

-

Hydrolysis Potential: Upon contact with mucosal moisture, the 4-Cl group can hydrolyze, releasing Hydrochloric Acid (HCl) , causing immediate chemical burns to the respiratory tract or eyes.

GHS Classification (Read-Across)

Based on verified analogs (e.g., Ethyl 4-chloroquinoline-3-carboxylate).

| Hazard Class | Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1][2] |

| Eye Irritation | H319 | Causes serious eye irritation.[3][4] |

| STOT - SE | H335 | May cause respiratory irritation.[3] |

| Sensitization | H317 | May cause an allergic skin reaction (Predicted). |

Engineering Controls & Personal Protective Equipment (PPE)[9]

Hierarchy of Controls

The following diagram illustrates the decision logic for selecting containment based on operation scale.

Figure 1: Decision matrix for engineering controls. Solid handling of potent quinolines requires higher containment due to dust inhalation risks.

PPE Specifications[6]

-

Gloves: Double-gloving is mandatory for solid handling.

-

Inner: Nitrile (0.11 mm).

-

Outer: Nitrile (0.11 mm) or Laminate (Silver Shield) if using DCM/DMF solvents.

-

-

Respiratory: If working outside a hood (strictly prohibited), a Full-Face Respirator with P100/OV cartridges is required.

-

Clothing: Tyvek sleeves or a disposable gown over a standard cotton lab coat prevents dust accumulation on personal clothing.

Operational Protocol: Synthesis & Functionalization

Handling the Solid (Weighing)

Scientific Rationale: The 4-chloro substituent is moisture-sensitive. Hydrolysis yields the 4-hydroxy derivative (inactive impurity) and HCl gas.

-

Equilibrate the reagent container to room temperature before opening to prevent condensation.

-

Weigh inside a fume hood or powder containment enclosure.

-

Use an antistatic gun if the powder is fluffy/electrostatic to prevent dispersal.

Reaction Workflow ( Example)

This compound is typically reacted with an amine nucleophile.

Step-by-Step Methodology:

-

Dissolution: Dissolve this compound in anhydrous DMF or Acetonitrile.

-

Note: Avoid alcohols initially to prevent transesterification or ether formation at the 4-position unless intended.

-

-

Base Addition: Add a non-nucleophilic base (e.g., DIPEA or

) to scavenge the HCl generated during substitution. -

Nucleophile Addition: Add the amine (1.1 equivalents) dropwise at 0°C.

-

Control Point: The reaction is exothermic. Monitor internal temperature.

-

-

Monitoring: Analyze via LC-MS.

-

Target Mass: [M+H]+ = Expected Product.

-

Impurity Watch: Look for Mass 331 (Hydrolysis product: Ethyl 6-bromo-7-chloro-4-hydroxy...).

-

Reaction Logic Diagram

Figure 2: Standard workflow for Nucleophilic Aromatic Substitution (

Emergency Response & Waste Management

Exposure Response

-

Skin Contact: Immediate wash with soap and water for 15 minutes. Do not use alcohol (increases absorption).

-

Eye Contact: Flush with water for 15 minutes.[2] The hydrolysis of the 4-Cl group creates an acidic environment in the eye; immediate irrigation is critical to prevent corneal damage.

Decontamination of Spills

Since the compound is an electrophile, it can be chemically deactivated.

-

Solid Spill: Cover with wet paper towels to prevent dust. Scoop into a waste container.

-

Surface Decon: Wipe the area with a 10% Sodium Thiosulfate solution or a dilute amine solution (e.g., dilute ammonia) to induce hydrolysis/substitution of the reactive chloride, rendering it less toxic. Follow with water and ethanol.

Waste Disposal[6]

-

Classification: Hazardous Organic Waste (Halogenated).

-

Segregation: Do not mix with strong acids or oxidizers.

-

Labeling: Must be labeled "Toxic" and "Halogenated".

References

-

PubChem. (2025). Ethyl 4-chloroquinoline-3-carboxylate (Analogous Compound Safety Data). National Library of Medicine. Retrieved from [Link]

-

ECHA (European Chemicals Agency). (2023). Registration Dossier: Quinoline Derivatives and Mutagenicity Alerts. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate: A Detailed Protocol and Application Guide

Abstract

This comprehensive guide details a robust protocol for the synthesis of Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate, a key intermediate for various research and development applications, particularly in the synthesis of novel pharmaceutical agents. The synthetic strategy is centered around the Gould-Jacobs reaction, a classic and reliable method for constructing the quinoline scaffold, followed by a chlorination step. This document provides not only a step-by-step experimental procedure but also delves into the mechanistic underpinnings of the reactions, safety considerations, and purification techniques. The intended audience for this guide includes researchers, medicinal chemists, and professionals in the field of drug development.

Introduction and Scientific Rationale

The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with diverse biological activities. The targeted compound, this compound, is a highly functionalized quinoline derivative, making it a versatile building block for further chemical modifications. The strategic placement of halogen atoms and an ethyl carboxylate group allows for a variety of cross-coupling reactions, nucleophilic substitutions, and modifications of the ester moiety.

The synthetic approach outlined herein employs the Gould-Jacobs reaction, which involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature cyclization to form a 4-hydroxyquinoline-3-carboxylate.[1][2] This intermediate is then converted to the final product via chlorination of the 4-hydroxy group. This method was chosen for its reliability and its ability to accommodate a range of substituted anilines.

Overall Synthetic Scheme

The synthesis of this compound is accomplished in a three-step process starting from 4-bromo-2,5-dichloroaniline.

Caption: Overall workflow for the synthesis of the target compound.

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| 4-bromo-2,5-dichloroaniline | 10565-36-3 | C₆H₄BrCl₂N | 240.91 | Starting material. If not commercially available, may require synthesis via halogenation of a suitable aniline precursor. |

| Diethyl ethoxymethylenemalonate (EMME) | 87-13-8 | C₁₀H₁₆O₅ | 216.23 | Reagent for the Gould-Jacobs reaction. |

| Diphenyl ether | 101-84-8 | C₁₂H₁₀O | 170.21 | High-boiling solvent for the cyclization step. |

| Phosphorus oxychloride (POCl₃) | 10025-87-3 | Cl₃OP | 153.33 | Chlorinating agent. Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.[3][4] |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Solvent for extraction. |

| Ethyl acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Solvent for extraction and purification. |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Solvent for purification. |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent. |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | Used in work-up procedures. |

| Saturated Sodium Bicarbonate Solution | 144-55-8 (solid) | NaHCO₃ | 84.01 | Used for neutralization during work-up. |

Experimental Protocol

Step 1: Synthesis of Diethyl 2-(((4-bromo-2,5-dichlorophenyl)amino)methylene)malonate (Intermediate D)

This step involves the condensation of the starting aniline with diethyl ethoxymethylenemalonate (EMME).[5]

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromo-2,5-dichloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the reaction mixture to 110-120 °C with stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

During the reaction, ethanol is formed as a byproduct and will begin to reflux.

-

After the reaction is complete (as indicated by the consumption of the starting aniline on TLC), cool the mixture to room temperature.

-

The resulting crude product, a viscous oil or solid, can be used directly in the next step without further purification. Optionally, for characterization, a small sample can be purified by recrystallization from ethanol or column chromatography.

Causality and Insights: The reaction is a nucleophilic substitution of the ethoxy group of EMME by the amino group of the aniline.[6] Heating drives the reaction to completion by removing the ethanol byproduct. Using a slight excess of EMME ensures the complete consumption of the more valuable aniline.

Step 2: Synthesis of Ethyl 6-bromo-7-chloro-4-hydroxyquinoline-3-carboxylate (Intermediate E)

This step is a high-temperature intramolecular cyclization, which is the core of the Gould-Jacobs reaction.[1][2]

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation head, add diphenyl ether as a high-boiling solvent. Heat the solvent to 250 °C.

-

Slowly add the crude anilinomethylenemalonate intermediate from Step 1 to the hot diphenyl ether with vigorous stirring.

-

Maintain the reaction temperature at 250-260 °C for 1-2 hours. Ethanol will distill off during the reaction.

-

Monitor the reaction by TLC until the intermediate is consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solvent.

-

Dilute the cooled mixture with hexanes or ethyl acetate to further precipitate the product and to facilitate filtration.

-

Collect the solid product by vacuum filtration and wash it thoroughly with hexanes to remove the diphenyl ether.

-

Dry the solid product under vacuum. The crude product is often of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.[7]

Causality and Insights: The high temperature provides the activation energy required for the 6-electron electrocyclization to form the quinoline ring.[5] Diphenyl ether is used as the solvent due to its high boiling point and inertness under the reaction conditions. The product precipitates upon cooling due to its lower solubility in the solvent mixture.

Step 3: Synthesis of this compound (Final Product F)

The final step is the conversion of the 4-hydroxy group to a chloro group using phosphorus oxychloride.[8]

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood, as phosphorus oxychloride is highly corrosive and reacts violently with water.[3][4] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the Ethyl 6-bromo-7-chloro-4-hydroxyquinoline-3-carboxylate from Step 2 (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq).

-

Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, or until the starting material is no longer visible by TLC.

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully quench the excess phosphorus oxychloride by pouring the reaction mixture onto crushed ice with stirring. This is a highly exothermic reaction.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with water.

-

Alternatively, the product can be extracted from the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality and Insights: Phosphorus oxychloride acts as both the reagent and the solvent in this reaction. The mechanism involves the initial phosphorylation of the 4-hydroxy group, followed by a nucleophilic attack of a chloride ion to displace the phosphate ester, resulting in the 4-chloroquinoline.[8][9] The work-up procedure is critical for safely neutralizing the highly reactive POCl₃ and isolating the product.

Mechanistic Overview

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 3. 4-Bromo-2-chloroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ablelab.eu [ablelab.eu]

- 7. A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Strategic Synthesis of Halogenated Quinoline Esters: A Gould-Jacobs Approach

Executive Summary

This guide details the robust, multi-step synthesis of ethyl 4-chloroquinoline-3-carboxylate , a privileged scaffold in medicinal chemistry. This intermediate is critical for the development of fluoroquinolone antibiotics (e.g., Ciprofloxacin) and diverse antimalarial agents.

Unlike the Skraup or Combes syntheses, which often suffer from harsh acid conditions and regioselectivity issues, the Gould-Jacobs reaction offers a predictable, scalable pathway starting from inexpensive anilines. This protocol couples the thermal cyclization of anilinomethylenemalonates with a subsequent Vilsmeier-type deoxychlorination to yield the halogenated ester.

Strategic Retro-Analysis

The synthesis is divided into two distinct phases. The logic prioritizes the construction of the pyridine ring (Phase 1) followed by the functional activation of the 4-position (Phase 2).

Figure 1: Strategic workflow for the synthesis of halogenated quinoline esters.

Phase 1: Scaffold Construction (The Gould-Jacobs Protocol)

Objective: Synthesize ethyl 4-hydroxyquinoline-3-carboxylate . Principle: The reaction proceeds via a Michael addition-elimination sequence to form an enamine, followed by a high-temperature intramolecular electrocyclic ring closure.

Reagents & Materials

-

Aniline (1.0 equiv): Freshly distilled to remove oxidation products.

-

Diethyl ethoxymethylene malonate (DEEM) (1.1 equiv): The electrophilic partner.

-

Dowtherm A (Diphenyl ether/biphenyl eutectic): High-boiling solvent (b.p. ~258°C) essential for thermal cyclization.

-

Petroleum Ether / Hexanes: For precipitation/washing.

Experimental Protocol

-

Condensation (Enamine Formation):

-

In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap (optional but recommended), mix Aniline (9.3 g, 100 mmol) and DEEM (23.7 g, 110 mmol).

-

Heat the neat mixture to 110–120°C for 1–2 hours.

-

Checkpoint: The evolution of ethanol (bubbles) indicates reaction progress. The mixture will solidify upon cooling, yielding the enamine intermediate (diethyl 2-(phenylamino)methylenemalonate).

-

Note: Isolation of this intermediate is possible but often unnecessary. We proceed to the next step directly or after a rough recrystallization.

-

-

Thermal Cyclization:

-

Safety Warning: This step requires temperatures >250°C. Ensure glassware is defect-free.

-

Pre-heat Dowtherm A (50 mL) to 250°C in a heavy-walled flask equipped with a reflux condenser.

-

Add the enamine intermediate portion-wise to the boiling solvent. This "dilution-on-addition" technique minimizes intermolecular polymerization.

-

Maintain reflux (approx. 255°C) for 30–60 minutes.

-

Visual Cue: The solution typically darkens. The rapid evolution of ethanol vapor must be vented (do not seal the system).

-

-

Isolation:

-

Cool the mixture slowly to room temperature. The 4-hydroxyquinoline ester typically precipitates as a solid.

-

Add Petroleum Ether (50 mL) to the suspension to maximize precipitation and wash away the Dowtherm A matrix.

-

Filter the solid under vacuum.[1] Wash copiously with hexanes/acetone to remove residual high-boiling solvent.

-

Yield Expectation: 70–85% (Off-white to pale yellow solid).

-

Mechanistic Insight

The cyclization is the rate-determining step. It involves a 6

Figure 2: Simplified mechanistic pathway of the Gould-Jacobs cyclization.

Phase 2: Functionalization (Deoxychlorination)

Objective: Convert the 4-hydroxy (tautomeric 4-oxo) group to a 4-chloro substituent.

Reagent: Phosphorus Oxychloride (POCl

Reagents & Materials

-

Ethyl 4-hydroxyquinoline-3-carboxylate (from Phase 1). [4]

-

Phosphorus Oxychloride (POCl

): Excess (as solvent and reagent).[1][3] -

Triethylamine (optional): Catalytic amount to scavenge HCl.

-

Dichloromethane (DCM): For extraction.

Experimental Protocol

-

Reaction Setup:

-

Place the dried 4-hydroxyquinoline ester (10 g) into a dry round-bottom flask.

-

Safety: Work in a fume hood. POCl

releases fatal HCl gas upon contact with moisture. -

Add POCl

(30 mL, approx. 6-8 equiv). The solid may not dissolve immediately.

-

-

Chlorination:

-

Heat the mixture to reflux (105°C) .

-

Observation: The solid will dissolve as it reacts, forming a clear (often yellow/orange) solution.

-

Reflux for 1–2 hours.[3][5] Monitor by TLC (System: Hexane/EtOAc 3:1). The polar starting material (baseline) should disappear, replaced by a less polar spot (R

~0.6).

-

-

Quenching (CRITICAL STEP):

-

Cool the reaction mixture to room temperature.

-

Distill off excess POCl

under reduced pressure if possible (to minimize waste volume). -

The Quench: Pour the residue slowly onto crushed ice (200 g) with vigorous stirring. Never add water to the acid chloride.

-

Neutralize the aqueous slurry carefully with saturated NaHCO

or NH

-

-

Purification:

Analytical Validation & Data

| Parameter | Ethyl 4-hydroxyquinoline-3-carboxylate | Ethyl 4-chloroquinoline-3-carboxylate |

| Appearance | Off-white / Beige powder | White / Pale yellow needles |

| Melting Point | > 270°C (dec) | 48–50°C (low melting solid) |

| 1H NMR (CDCl3) | Broad singlet >12 ppm (OH/NH) | No broad singlet. Aromatic shift downfield. |

| Solubility | Poor in non-polar solvents | Soluble in DCM, EtOAc, Toluene |

| Reactivity | Nucleophilic at Oxygen | Electrophilic at C-4 (Suzuki/Buchwald ready) |

Key NMR Marker: For the 4-chloro product, look for the distinctive quartet of the ethyl ester (~4.5 ppm) and the C-2 proton singlet (~9.2 ppm), which shifts significantly compared to the hydroxy precursor.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Phase 1) | Polymerization during cyclization. | Ensure "dilution-on-addition" technique. Do not dump all enamine into Dowtherm at once. |

| Incomplete Cyclization | Temperature too low (<240°C). | Use Dowtherm A or Diphenyl ether.[7] Mineral oil is often insufficient. |

| Violent Quench (Phase 2) | Excess POCl | Distill off excess POCl |

| Product Hydrolysis | Aqueous workup too acidic/basic. | Maintain pH 7–8 during extraction. Esters are sensitive to strong base. |

References

-

Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

-

Meth-Cohn, O.; Narine, B.; Tarnowski, B. (1981). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1, 1520–1530. Link

-

Biotage Application Note AN056. "Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C." Link

-

Arnott, E. A.; Chan, L. C.; et al. (2011). "POCl3 Chlorination of 4-Quinazolones." Journal of Organic Chemistry, 76(5), 1653–1661. (Mechanistically relevant for deoxychlorination). Link

-

BenchChem Protocols. "Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis." Link

Sources

Application Note: Mastering Palladium-Catalyzed Cross-Coupling of Bromoquinolines

Topic: Palladium-catalyzed cross-coupling reactions of bromoquinolines Content Type: Detailed Application Note & Protocol Guide

Executive Summary

Bromoquinolines are "privileged scaffolds" in modern drug discovery, serving as core structures in antimalarials, kinase inhibitors (e.g., Lenvatinib, Bosutinib), and antiviral agents. However, functionalizing this heterocycle via Palladium (Pd)-catalyzed cross-coupling presents unique challenges compared to standard aryl halides.[1]

This guide addresses the two primary failure modes in quinoline coupling: Catalyst Poisoning (via Nitrogen coordination) and Uncontrolled Regioselectivity . We provide field-proven protocols, mechanistic insights, and a decision framework to ensure high yields and reproducibility.

The "Quinoline Challenge": Mechanistic Insights

Catalyst Poisoning

The quinoline nitrogen is a strong

The Solution: Use Bulky Ligands (e.g., Buchwald biaryl phosphines like XPhos, SPhos) or NHC ligands (e.g., PEPPSI-IPr). These ligands create a steric "umbrella" that prevents the quinoline nitrogen from coordinating to the metal center while still allowing the C-Br bond to access the active site.

The Reactivity Atlas (Regioselectivity)

When working with poly-bromoquinolines, reactivity is dictated by a balance of electronic deficiency (favoring oxidative addition at C2/C4) and steric accessibility .

Reactivity Hierarchy (Fastest to Slowest):

-

C2: Highly electron-deficient (adjacent to N). Reacts first.

-

C4: Electron-deficient (para to N). Reacts second.

-

C3 / C6 / C7: "Phenyl-like" reactivity. Reacts third.

-

C5 / C8: Sterically hindered (Peri-effect). Reacts last; often requires higher temperatures or specialized ligands.

Visualizing the Pathway

The following diagram illustrates the standard cycle versus the "Death Spiral" of catalyst poisoning.

Figure 1: The Catalytic Cycle showing the competitive "Off-Cycle" deactivation pathway caused by Quinoline Nitrogen binding.

Experimental Protocols

Protocol A: The "Workhorse" Suzuki-Miyaura Coupling

Best for: C3, C6, C7 bromoquinolines and robust substrates.

System: Pd(dppf)Cl₂ · DCM / K₂CO₃ / Dioxane:Water This heterogeneous system is robust, air-stable, and easy to purify.

Reagents:

-

Bromoquinoline (1.0 equiv)

-

Boronic Acid/Pinacol Ester (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂[2] · DCM (3-5 mol%)

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

-

Charge a reaction vial with Bromoquinoline, Boronic acid, K₂CO₃, and Pd catalyst.

-

Seal and purge with Nitrogen/Argon for 5 minutes.

-

Add degassed Dioxane/Water solvent mixture via syringe.

-

Heat to 90°C for 4-12 hours. Monitor by TLC/LCMS.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc). Note: Quinolines often streak on silica; add 1% Et₃N to the eluent.

Protocol B: The "Hard Case" Coupling (Steric/Electronic Challenge)

Best for: C2/C8 positions, electron-rich partners, or when Protocol A fails.

System: Pd-PEPPSI-IPr / K₃PO₄ / Toluene The NHC ligand (IPr) is extremely bulky and electron-rich, preventing N-poisoning and facilitating oxidative addition at difficult sites.

Reagents:

-

Bromoquinoline (1.0 equiv)

-

Boronic Acid (1.5 equiv)

-

Catalyst: Pd-PEPPSI-IPr (1-2 mol%)

-

Base: K₃PO₄ (fine powder, 2.0 equiv)

-

Solvent: Toluene (anhydrous) or THF

Procedure:

-

In a glovebox or under strict inert flow, combine Bromoquinoline, Boronic acid, Base, and Pd-PEPPSI-IPr.

-

Add anhydrous Toluene.

-

Stir vigorously at 60-80°C . (PEPPSI catalysts often work at lower temps than phosphines).

-

Pro-Tip: If conversion stalls, add 0.5 equiv of free IPr ligand or switch solvent to n-Butanol.

Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)

Best for: Aminating Bromoquinolines.

System: Pd₂(dba)₃ / BrettPhos / NaOtBu BrettPhos is the "Gold Standard" for primary amines; RuPhos for secondary amines.

Reagents:

-

Bromoquinoline (1.0 equiv)

-

Amine (1.2 equiv)

-

Pre-catalyst: Pd₂(dba)₃ (2 mol%)

-

Ligand: BrettPhos (4-6 mol%) (Use tBuBrettPhos for amides)

-

Base: NaOtBu (1.4 equiv)

-

Solvent: t-Amyl Alcohol or Dioxane (anhydrous)

Procedure:

-

Pre-complexation (Critical): Mix Pd₂(dba)₃ and Ligand in the solvent at 100°C for 2 mins before adding substrates to generate the active L-Pd(0) species.

-

Add the Bromoquinoline, Amine, and Base.

-

Heat at 100°C overnight.

-

Note: Do not use carbonate bases (K₂CO₃) for weak amines; strong alkoxide bases (NaOtBu) are required to deprotonate the amine-Pd complex.

Regioselectivity Decision Tree

Use this logic flow when designing synthesis routes for di-bromoquinolines (e.g., 2,6-dibromoquinoline).

Figure 2: Sequential functionalization strategy. C2 reacts under mild conditions; C6 requires higher energy.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<10%) | Catalyst Poisoning (N-binding) | Switch to bulky ligands (XPhos , SPhos ) or NHC (PEPPSI ). Increase temp. |

| Protodehalogenation (Ar-Br | "Hydride" source in reaction | Ensure solvent is dry (water can act as H-source). Avoid alcohol solvents if possible. |

| Homocoupling (Ar-Ar) | Oxidation of Boronic Acid | Degas solvent thoroughly (Freeze-Pump-Thaw). Lower catalyst loading. |

| C8-Bromo Unreactive | Peri-strain / Sterics | Use Pd-PEPPSI-IPent (extremely bulky). Switch base to Cs₂CO₃ (solubility). |

| Product Streaking on TLC | Basic Nitrogen interaction with Silica | Add 1-5% Triethylamine or NH₄OH to the eluent. Use Alumina plates. |

References

-

Mechanistic Studies on Catalyst Poisoning: Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc.[3][4]1999 , 121, 9550.[4] Link

-

Regioselectivity in Heterocycles: Schlosser, M. "C-C Linking of Heterocycles: The Regioselectivity of Palladium-Catalyzed Couplings." Angew.[1][3] Chem. Int. Ed.2005 , 44, 376. Link

-

NHC Ligands (PEPPSI): Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Precatalyst for the Suzuki-Miyaura Cross-Coupling."[5] Chem. Eur. J.[3]2006 , 12, 4749. Link

-

Buchwald-Hartwig Protocols: Surry, D. S., Buchwald, S. L.[6] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011 , 2,[7][8] 27. Link

-

Review of Quinoline Functionalization: Mondal, S., et al. "Recent Advances in the Synthesis and Functionalization of Quinolines." RSC Adv.2021 , 11, 12345. Link

Sources

- 1. mirica.web.illinois.edu [mirica.web.illinois.edu]

- 2. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]

- 3. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PEPPSI™ 触媒 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Derivatization of the quinoline core for drug discovery

Strategic Derivatization of the Quinoline Core: From to C-H Activation

Executive Summary: The Privileged Scaffold

The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for a diverse array of therapeutics ranging from the classic antimalarial Chloroquine to modern kinase inhibitors like Lenvatinib (VEGFR inhibitor) and Bedaquiline (MDR-TB). Its planar, bicyclic heteroaromatic nature offers a distinct lipophilic profile (

For the drug hunter, the quinoline core is not just a template but a tunable platform. The ability to selectively functionalize specific positions (C2, C4, C3, C8) allows for precise modulation of:

-

Solubility & PK: Introducing polar groups at solvent-exposed regions (C4/C2).

-

Metabolic Stability: Blocking "soft spots" (C2-H) via alkylation.

-

Target Engagement: Exploiting the peri-position (C8) for unique binding conformations.

This guide moves beyond basic textbook synthesis, focusing on high-value, field-proven methodologies for late-stage diversification.

Strategic Analysis: Reactivity Landscape

To derivatize quinoline effectively, one must understand its electronic dichotomy. The pyridine ring is electron-deficient (electrophilic), while the benzene ring is electron-rich (nucleophilic).

Reactivity Map

-

C2 & C4 (Electrophilic): Prime sites for Nucleophilic Aromatic Substitution (

) and Radical Addition (Minisci). The C4 position is particularly reactive due to the stability of the Meisenheimer-like intermediate. -

C3 (Deactivated): Difficult to access directly. Best approached via Halogen-Metal Exchange or Pd-catalyzed coupling of pre-halogenated precursors.

-

C5, C6, C7, C8 (Nucleophilic): Susceptible to Electrophilic Aromatic Substitution (SEAr), though regioselectivity is often poor.

-

C8 (The "Peri" Position): Unique steric environment. Best accessed via Directed C-H Activation using the N1-oxide or N1-coordination.

Figure 1: Strategic Reactivity Map of the Quinoline Scaffold.

Application Notes: High-Value Transformations

Application Note 1: The "Workhorse" – C4-Amination via Buchwald-Hartwig

Context: The C4-amino quinoline motif is ubiquitous in kinase inhibitors (e.g., Bosutinib). While

Application Note 2: Late-Stage C-H Functionalization (Minisci Reaction)

Context: Improving potency often requires adding small lipophilic groups (Methyl, Cyclopropyl) to fill hydrophobic pockets. De novo synthesis of these analogs is slow. Solution: The Minisci reaction allows for the direct alkylation of the C2 (and C4) positions using alkyl radicals generated from carboxylic acids or alkyl halides. Mechanism:

-

Generation of alkyl radical (

) via oxidative decarboxylation or halide abstraction. -

Attack of

on the protonated quinoline (activated by acid). -

Oxidation of the radical-cation intermediate and re-aromatization. Key Insight: Controlling mono- vs. bis-alkylation is managed by pH and oxidant stoichiometry. Silver (Ag+) catalysis with Persulfate is the robust standard. Reference: Duncton, M. A. (2011). Med. Chem. Commun. [2]

Application Note 3: Precision Editing – C8-H Activation

Context: The C8 position is sterically hindered but offers a vector to explore unique chemical space. Solution: Rhodium(III)-catalyzed C-H activation utilizing the Quinoline N-oxide as a directing group.[1][2] Workflow:

-

Oxidation to N-oxide (mCPBA).

-

Rh(III) catalysis to insert carbenoids or alkenes at C8.

-

Deoxygenation (PCl3 or Zn) to restore the quinoline. Reference: Hwang, H., et al. (2014). J. Am. Chem. Soc. [3]

Detailed Protocol: Late-Stage C2-Alkylation (Minisci Type)

Objective: Direct introduction of a cyclopropyl or isopropyl group at the C2 position of a substituted quinoline. Methodology: Silver-Catalyzed Oxidative Decarboxylation.

Materials

-

Substrate: Substituted Quinoline (1.0 equiv)

-

Alkyl Source: Carboxylic Acid (e.g., Cyclopropanecarboxylic acid) (2.0 - 3.0 equiv)

-

Oxidant: Ammonium Persulfate

(2.0 - 3.0 equiv) -

Catalyst: Silver Nitrate

(0.1 - 0.2 equiv) -

Acid: Trifluoroacetic acid (TFA) (1.0 equiv) - Crucial for activating the ring.

-

Solvent: Dichloromethane (DCM) / Water biphasic system (1:1) or Acetonitrile/Water.

Experimental Workflow

-

Preparation:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the Quinoline (1 mmol) in DCM (5 mL).

-

Add water (5 mL).

-

Add the Carboxylic Acid (2.5 mmol).

-

Add TFA (1 mmol). Note: Protonation of N1 increases electrophilicity at C2.

-

-

Initiation:

-

Add

(0.1 mmol, 10 mol%). -

Heat the biphasic mixture to 40°C (or mild reflux) with vigorous stirring. Vigorous stirring is essential for biphasic kinetics.

-

-

Radical Generation:

-

Dissolve Ammonium Persulfate (2.5 mmol) in a minimum amount of water (approx 2 mL).

-

Add the persulfate solution dropwise over 20-30 minutes. Rapid addition leads to radical recombination (R-R) rather than addition to the heterocycle.

-

-

Reaction & Monitoring:

-

Continue stirring at 40-50°C for 2-4 hours.

-

Monitor via LC-MS. Look for the [M+R-H]+ peak.

-

Troubleshooting: If conversion stalls, add another portion of

(5 mol%) and Persulfate (0.5 equiv).

-

-

Work-up:

-

Cool to room temperature.[3]

-

Basify carefully with saturated

or 1M NaOH to pH ~9. Caution: Gas evolution ( -

Extract with DCM (3 x 10 mL).

-

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification:

-

Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).

-

Note: C2-alkylated products are usually less polar than the N-oxide byproducts but close to the starting material.

-

Reaction Mechanism Diagram[4]

Figure 2: Mechanistic flow of the Silver-Catalyzed Minisci Reaction.

Data Summary & Optimization Guide

| Parameter | Recommendation | Effect / Rationale |

| Solvent | DCM/Water (1:1) | Biphasic system separates the radical source (aq) from the lipophilic substrate, controlling reaction rate. |

| Acid | TFA (1-2 equiv) | Protonates N1, lowering the LUMO energy at C2/C4, making the ring susceptible to nucleophilic radical attack. |

| Temperature | 40°C - 60°C | Sufficient to decompose persulfate; too high promotes polymerization of the alkyl radical. |

| Stoichiometry | Excess R-COOH (3 equiv) | Alkyl radicals are short-lived and prone to dimerization; excess ensures collision with the heterocycle. |

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

-

Duncton, M. A. (2011). "Minisci reactions: Versatile tools for the functionalization of heterocycles."[4] Med.[5][6][7][8][9] Chem. Commun.[Link]

-

Hwang, H., Kim, J., & Chang, S. (2014). "Rhodium(III)-Catalyzed C-H Activation of Quinoline N-Oxides: Regioselective C8-Alkylation." Journal of the American Chemical Society. [Link]

-

Proctor, R. S. J., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Directed C8–H allylation of quinoline N-oxides with vinylcyclopropanes via sequential C–H/C–C activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. General electrochemical Minisci alkylation of N -heteroarenes with alkyl halides - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01799G [pubs.rsc.org]

- 5. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate: A Versatile Scaffold for the Development of Novel Anticancer Agents

Introduction: The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities, including potent anticancer properties.[1][2] Among the vast library of quinoline derivatives, Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate stands out as a highly functionalized and versatile building block for the synthesis of novel anticancer drug candidates. Its unique substitution pattern, featuring reactive chloro groups at positions 4 and 7, a bromine atom at position 6, and an ethoxycarbonyl group at position 3, offers multiple avenues for chemical modification to generate diverse molecular architectures with tailored pharmacological profiles.

This guide provides a comprehensive overview of the application of this compound in anticancer drug discovery. It details the rationale behind its use, key synthetic strategies, and protocols for the biological evaluation of its derivatives.

The Strategic Advantage of the Substituted Quinoline Core

The anticancer potential of quinoline derivatives is often attributed to their ability to interact with various biological targets crucial for cancer cell proliferation and survival.[3] The specific substitutions on the this compound scaffold are strategically significant:

-

Positions 4 and 7 (Chloro Substituents): The chlorine atoms at the C4 and C7 positions are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions.[4] This allows for the facile introduction of a wide range of nitrogen, oxygen, and sulfur-based nucleophiles, which are key components of many kinase inhibitors and other targeted therapies. The reactivity of the C4 position is generally higher than that of the C7 position, allowing for selective functionalization.[5]

-

Position 6 (Bromo Substituent): The bromine atom at the C6 position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[6][7] These powerful synthetic tools enable the introduction of aryl, heteroaryl, and amino moieties, significantly expanding the chemical space accessible from this building block. The presence of a halogen at the 6-position of a quinazoline (a related heterocyclic system) has been shown to improve anticancer effects.[8]

-

Position 3 (Ethoxycarbonyl Group): The ester group at the C3 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides and other derivatives.[9] This position can also influence the overall electronic properties and conformation of the molecule, impacting its binding to biological targets.

This multi-faceted reactivity allows for a combinatorial approach to library synthesis, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Synthetic Pathways to Novel Anticancer Agents

The strategic placement of reactive handles on the this compound core allows for a variety of synthetic transformations to generate libraries of potential anticancer agents. The following diagram illustrates a general workflow for the derivatization of this building block.

Caption: Synthetic strategies for derivatizing the core scaffold.

Protocol 1: Nucleophilic Aromatic Substitution at the C4-Position

This protocol describes a general procedure for the substitution of the C4-chloro group with an amine, a common reaction in the synthesis of kinase inhibitors.

Rationale: The C4 position of the quinoline ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This allows for the displacement of the chloride ion by a variety of nucleophiles under relatively mild conditions.

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).

-

Addition of Nucleophile: Add the desired primary or secondary amine (1.1 - 2.0 eq.) to the reaction mixture. For less reactive amines, the addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) may be beneficial to scavenge the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature and reaction time will depend on the reactivity of the amine and should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C6-Position

This protocol outlines a general procedure for the introduction of an aryl or heteroaryl group at the C6-position via a Suzuki-Miyaura coupling reaction.

Rationale: The C6-bromo substituent provides a handle for palladium-catalyzed cross-coupling reactions, which are highly efficient methods for forming carbon-carbon bonds. This allows for the introduction of a wide range of aromatic and heteroaromatic moieties, which are often crucial for potent kinase inhibition.

Step-by-Step Methodology:

-

Reaction Setup: To a degassed mixture of this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2 - 1.5 eq.), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq.) in a reaction vessel, add a degassed solvent system, typically a mixture of 1,4-dioxane and water or toluene and water.

-

Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 110 °C. Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute it with water. Extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Biological Evaluation of Synthesized Derivatives

Once a library of compounds has been synthesized, their anticancer activity must be evaluated. A tiered approach is typically employed, starting with broad screening for cytotoxicity and progressing to more specific assays to elucidate the mechanism of action.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Rationale: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours, allowing the formazan crystals to form.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Representative Cytotoxicity Data for Quinoline Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| Derivative A | MCF-7 (Breast) | 5.2 |

| Derivative A | A549 (Lung) | 8.1 |

| Derivative B | MCF-7 (Breast) | 1.5 |

| Derivative B | A549 (Lung) | 2.3 |

| Doxorubicin | MCF-7 (Breast) | 0.8 |

| Doxorubicin | A549 (Lung) | 1.2 |

Protocol 4: Kinase Inhibition Assay

Many quinoline-based anticancer agents function as kinase inhibitors.[3] In vitro kinase inhibition assays are essential for determining the potency and selectivity of the synthesized compounds against specific kinase targets.

Rationale: These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. Various formats are available, including radiometric, fluorescence-based, and luminescence-based assays.

Step-by-Step Methodology (General Principles):

-

Reaction Components: The assay typically includes the purified kinase enzyme, a specific substrate (peptide or protein), ATP, and the test compound at various concentrations.

-

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at an optimal temperature.

-

Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be achieved by:

-

Radiometric Assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

-

Antibody-Based Assays: Using a phospho-specific antibody that recognizes the phosphorylated substrate. The signal can be detected using various methods like ELISA, Western blotting, or fluorescence resonance energy transfer (FRET).

-

ADP-Glo™ Kinase Assay: This is a luminescent assay that measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

-

-

Data Analysis: The kinase activity in the presence of the inhibitor is compared to the activity in its absence. The IC₅₀ value is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Caption: Workflow for a typical kinase inhibition assay.

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the synthesis of novel anticancer agents. The presence of multiple, differentially reactive sites on the quinoline core allows for the generation of large and diverse chemical libraries. The protocols outlined in this guide provide a framework for the synthesis and biological evaluation of derivatives of this promising scaffold.

Future research in this area should focus on exploring a wider range of nucleophiles and coupling partners to further expand the chemical diversity of the synthesized compounds. In addition, the evaluation of these compounds against a broader panel of cancer cell lines and kinase targets will be crucial for identifying potent and selective drug candidates. The development of derivatives with improved pharmacokinetic properties will also be essential for their translation into clinical applications. The strategic exploitation of this building block holds significant promise for the discovery of the next generation of targeted anticancer therapies.

References

-

Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. (n.d.). PubMed. Retrieved January 26, 2024, from [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect. Retrieved January 26, 2024, from [Link]

-

Emami, S., Falahati, M., & Shahosseini, S. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC chemistry, 18(1), 125. [Link]

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2022). National Center for Biotechnology Information. [Link]

-

Selected quinoline derivatives with c-Met kinase inhibitory activity. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

-

Quinolines: the role of substitution site in antileishmanial activity. (2025). Frontiers. [Link]

-

A novel SnCl4-mediated one-pot, three-component methodology has been developed for the direct synthesis of a diverse array of 4-aminoquinoline derivatives utilizing 2-aminobenzonitriles, aldehydes, and active methylene compounds. (n.d.). ACS Publications. Retrieved January 26, 2024, from [Link]

-

Review on recent development of quinoline for anticancer activities. (2022). ScienceDirect. [Link]

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2022). MDPI. [Link]

-

Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022). MDPI. [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2001). MDPI. [Link]

-

Abell, A. D., & Jones, M. A. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of organic chemistry, 73(22), 9153–9156. [Link]

-

Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026). BellBrook Labs. [Link]